4-(4-Fluorophenoxy)butanoic acid
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Overview
Description
4-(4-Fluorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a solid at room temperature and is used in various scientific research applications. The compound features a fluorophenoxy group attached to a butanoic acid chain, making it a versatile molecule in organic synthesis and research.
Preparation Methods
The synthesis of 4-(4-Fluorophenoxy)butanoic acid typically involves the reaction of 4-fluorophenol with butyric acid derivatives. One common method includes the use of 4-bromoethylbutyrate as a starting material. The reaction proceeds through nucleophilic substitution, where the fluorophenol displaces the bromine atom, forming the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Chemical Reactions Analysis
4-(4-Fluorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Fluorophenoxy)butanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)butanoic acid can be inferred from its structural analogs. For instance, similar compounds have been identified as inhibitors of enzymes like peptidylglycine hydroxylase, which is involved in peptide amidation. The fluorophenoxy group may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
4-(4-Fluorophenoxy)butanoic acid can be compared with other similar compounds such as:
- 4-(4-Bromophenoxy)butanoic acid
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(Phenylsulfonyl)butanoic acid
These compounds share a similar butanoic acid backbone but differ in the substituents attached to the phenoxy group. The presence of different substituents can significantly alter the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound in specific applications .
Properties
IUPAC Name |
4-(4-fluorophenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUECWRUPGSOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482075 |
Source
|
Record name | 4-(4-fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1549-77-5 |
Source
|
Record name | 4-(4-fluorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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